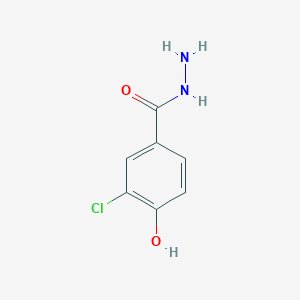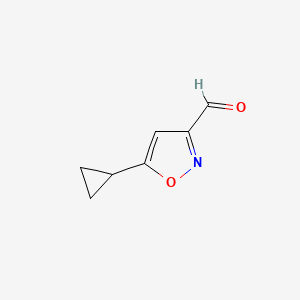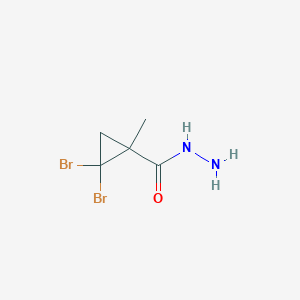
3-Chloro-4-hydroxybenzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-4-hydroxybenzohydrazide involves condensation reactions between corresponding benzaldehydes and hydrazides. For example, the synthesis of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide was achieved through the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-methoxybenzohydrazide, highlighting the planarity and intramolecular hydrogen bonding characteristic of these molecules (Hou, 2009).
Molecular Structure Analysis
The molecular structure of benzohydrazides, including those related to this compound, often exhibits planarity with minimal dihedral angles between benzene rings, indicating a tendency for π-π stacking and intramolecular hydrogen bonding. For instance, the E configuration around the C=N double bond and the planarity contribute to the stability and reactivity of these compounds (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Chemical Reactions and Properties
Benzohydrazides undergo various chemical reactions, including condensation, to form complex structures. Their reactivity is influenced by the substituents on the benzene rings, which can lead to the formation of intricate hydrogen bonding networks and metal complexes, enhancing their applications in catalysis and material science (Saydam & Yılmaz, 2006).
Scientific Research Applications
Synthesis and Structural Analysis
Studies have focused on synthesizing various derivatives of benzohydrazide compounds, including those similar to 3-Chloro-4-hydroxybenzohydrazide. For instance, the synthesis of N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide involved reacting 4-dimethylaminobenzaldehyde with 3-hydroxybenzoic acid hydrazide, leading to molecules linked through intermolecular hydrogen bonds, forming layers in a crystalline structure (Nie, 2008).
Additionally, the conformational behavior and structural characteristics of 4-hydroxybenzohydrazide derivatives have been investigated using quantum chemical methods and spectroscopic data. These studies are crucial for understanding the molecular geometry and electronic properties of such compounds (Arjunan et al., 2013).
Catalytic and Biological Applications
Some research has delved into the synthesis of metal complexes using hydroxybenzohydrazide derivatives, demonstrating their potential in catalytic applications. For example, water-soluble chloro bridged binuclear and mononuclear copper(II) complexes have been synthesized from chloro-substituted hydroxybenzohydrazides, showing interactions with DNA and proteins, as well as notable cytotoxic activity against cancer cell lines (Thirunavukkarasu et al., 2018).
In pharmaceutical research, hydroxybenzohydrazide derivatives have been evaluated for their antihypertensive activity, showing significant potential in this area. 3D-QSAR studies on these compounds have provided insights into their structure-activity relationship, guiding the design of potent antihypertensive agents (Bhole & Bhusari, 2011).
Environmental Applications
This compound and its derivatives have been investigated in environmental science, particularly in studies focusing on the degradation of chlorinated aromatic compounds. For instance, the degradation of chlorobenzoic acids under UV irradiation has been studied to understand the mechanisms of pollutant removal in water treatment processes (Crosby & Leitis, 1969).
Gamma irradiation-induced degradation of chlorinated aromatic compounds like 3-chloro-4-hydroxybenzoic acid in effluent has been explored, revealing insights into the mechanisms of pollutant breakdown and potential applications in wastewater treatment (Chu & Wang, 2016).
Mechanism of Action
Mode of Action
The mode of action of 3-Chloro-4-hydroxybenzohydrazide involves its interaction with its targets. It is known that hydrazones can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This might give some insight into the potential interactions of this compound with its targets.
Biochemical Pathways
It is known that hydrazones can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
properties
IUPAC Name |
3-chloro-4-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUNVMQWBRYTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)
![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)

![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)


![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)